REACTION_CXSMILES
|
CS([C:5]1[N:10]=[C:9]([O:11][CH:12]([F:14])[F:13])[CH:8]=[C:7]([CH3:15])[N:6]=1)(=O)=O.[NH3:16]>C(Cl)(Cl)Cl.C(Cl)Cl>[NH2:16][C:5]1[N:10]=[C:9]([O:11][CH:12]([F:14])[F:13])[CH:8]=[C:7]([CH3:15])[N:6]=1
|
Name
|
2-methylsulfonyl-4-difluoromethoxy-6-methylpyrimidine
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=NC(=CC(=N1)OC(F)F)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours at a temperature of between 20° and 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)OC(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |